molecular formula C15H10F4O3 B14761027 4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid

4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid

Cat. No.: B14761027
M. Wt: 314.23 g/mol
InChI Key: LZMQPPRKIRGIHC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzyloxy group, a fluorine atom, and a trifluoromethyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzyloxy Group: This can be achieved by reacting a suitable benzyl alcohol with a halogenated benzoic acid derivative under basic conditions.

    Introduction of the Fluorine Atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Addition of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents like trifluoromethyl iodide (CF3I) or Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.

    Reduction: The fluorine and trifluoromethyl groups can be reduced under specific conditions to yield different products.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of partially or fully reduced fluorinated compounds.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the fluorine and trifluoromethyl groups can enhance binding affinity through electronic effects. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzoic acid
  • 4-Fluorobenzoic acid
  • 3,5-Bis(trifluoromethyl)benzoic acid

Uniqueness

4-(Benzyloxy)-5-fluoro-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups. The presence of both fluorine and trifluoromethyl groups provides distinct electronic properties, while the benzyloxy group offers additional hydrophobic interactions. This combination makes the compound particularly valuable in the design of molecules with specific biological activities.

Properties

Molecular Formula

C15H10F4O3

Molecular Weight

314.23 g/mol

IUPAC Name

5-fluoro-4-phenylmethoxy-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C15H10F4O3/c16-12-6-10(14(20)21)11(15(17,18)19)7-13(12)22-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,20,21)

InChI Key

LZMQPPRKIRGIHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C(=C2)C(F)(F)F)C(=O)O)F

Origin of Product

United States

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